3-chloro-4-fluoro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
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Overview
Description
3-chloro-4-fluoro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chloro and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is the reductive amination of 3-chloro-4-fluoroaniline with an appropriate aldehyde or ketone, followed by sulfonation. For example, the reductive amination can be carried out using sodium borohydride (NaBH4) and iodine (I2) as reducing agents in methanol under neutral conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Reductive Amination: As mentioned, this reaction is used in its synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used in reductive amination.
Iodine (I2): Used as a catalyst in reductive amination.
Sulfonating Agents: Such as chlorosulfonic acid for introducing the sulfonamide group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reductive amination yields secondary amines, while sulfonation introduces sulfonamide groups.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It can be used to study the interactions of sulfonamide-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with various biological targets, making it a versatile pharmacophore.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: A precursor in the synthesis of the target compound.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different substituents on the benzene ring.
Uniqueness
What sets 3-chloro-4-fluoro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide apart is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN4O2S/c1-22-12(8-16(21-22)11-4-6-19-7-5-11)10-20-25(23,24)13-2-3-15(18)14(17)9-13/h2-9,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXYUBNRPBKJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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